2,5-Dimethylphenyl isocyanate
Overview
Description
2,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO. It is a derivative of phenyl isocyanate, where two methyl groups are substituted at the 2 and 5 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2,5-Dimethylphenyl isocyanate involves its interaction with these targets. The isocyanate group (N=C=O) in the compound is highly reactive and can form covalent bonds with these targets, leading to various chemical reactions .
Biochemical Pathways
The reaction of isocyanates with biological macromolecules can lead to changes in their structure and function, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical-chemical properties such as its boiling point (210 °c) and density (1043 g/mL at 25 °C) suggest that it may have significant volatility and could be absorbed through inhalation .
Result of Action
The reactivity of the isocyanate group suggests that it could potentially cause cellular damage by reacting with biological macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to the hydrolysis of the isocyanate group, potentially reducing its reactivity . Additionally, temperature and pH can also affect the stability and reactivity of the compound .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of polyurethanes. It interacts with various enzymes, proteins, and other biomolecules. The isocyanate group (N=C=O) in this compound is highly reactive and can form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause oxidative stress and inflammation in cells, leading to changes in cell function. Additionally, this compound can induce apoptosis (programmed cell death) in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This can result in changes in gene expression and cellular responses. The compound’s ability to form stable adducts with proteins makes it a potent modifier of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its reactivity and potency. Long-term exposure to the compound can result in chronic cellular effects, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular changes, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a pronounced biological response. High doses of this compound can cause severe tissue damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can result in the generation of toxic byproducts, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and distribute within different cellular compartments. This distribution pattern can impact its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenyl isocyanate can be synthesized through the reaction of 2,5-dimethylaniline with phosgene. The reaction typically involves the use of a solvent such as 1,2-dichloroethane and is carried out under reflux conditions. The molar ratio of 2,5-dimethylaniline to phosgene is usually maintained between 2.0 to 2.4, and the reaction time ranges from 3 to 6 hours .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of solid phosgene instead of traditional phosgene gas. This method is preferred due to its safer handling and lower environmental impact. The reaction is conducted at the reflux temperature of the solvent, ensuring high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenyl isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Direct reaction without the need for catalysts.
Major Products:
Hydrolysis: Produces amines and carbon dioxide.
Alcoholysis: Produces carbamates (urethanes).
Aminolysis: Produces substituted ureas.
Scientific Research Applications
2,5-Dimethylphenyl isocyanate is utilized in various scientific research fields:
Comparison with Similar Compounds
- Phenyl isocyanate
- 2,4-Dimethylphenyl isocyanate
- 3,5-Dimethylphenyl isocyanate
Uniqueness: 2,5-Dimethylphenyl isocyanate is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of products formed during chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-isocyanato-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVXJQIQVOCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068227 | |
Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40397-98-6 | |
Record name | 2,5-Dimethylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40397-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isocyanato-1,4-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylphenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOCYANATO-1,4-DIMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPG772T8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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